2-Fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid
CAS No.: 1178497-48-7
Cat. No.: VC2925279
Molecular Formula: C14H8F4O3
Molecular Weight: 300.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1178497-48-7 |
|---|---|
| Molecular Formula | C14H8F4O3 |
| Molecular Weight | 300.2 g/mol |
| IUPAC Name | 2-fluoro-5-[4-(trifluoromethoxy)phenyl]benzoic acid |
| Standard InChI | InChI=1S/C14H8F4O3/c15-12-6-3-9(7-11(12)13(19)20)8-1-4-10(5-2-8)21-14(16,17)18/h1-7H,(H,19,20) |
| Standard InChI Key | BFRLAIBYEWAPDN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)OC(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)OC(F)(F)F |
Introduction
Chemical Identity and Structure
2-Fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid is identified by its unique Chemical Abstracts Service (CAS) registry number 1178497-48-7. The compound features a complex structure with a fluorine-substituted benzoic acid moiety connected to a trifluoromethoxy-substituted phenyl ring.
Molecular Properties
The compound exhibits specific molecular characteristics that define its identity and behavior in chemical and biological systems. Table 1 summarizes the key molecular properties of 2-Fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid.
Table 1: Molecular Properties of 2-Fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid
| Property | Value |
|---|---|
| CAS Number | 1178497-48-7 |
| Molecular Formula | C14H8F4O3 |
| Molecular Weight | 300.2 g/mol |
| IUPAC Name | 2-fluoro-5-[4-(trifluoromethoxy)phenyl]benzoic acid |
| Synonyms | 4-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid |
Source: Data compiled from Vulcan Chemical product information.
Structural Identifiers
For precise identification and database searching, 2-Fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid is characterized by several structural identifiers, including InChI (International Chemical Identifier) and SMILES notations. These identifiers provide standardized representations of the compound's structure for computational and database applications.
Table 2: Structural Identifiers for 2-Fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid
| Identifier Type | Notation |
|---|---|
| Standard InChI | InChI=1S/C14H8F4O3/c15-12-6-3-9(7-11(12)13(19)20)8-1-4-10(5-2-8)21-14(16,17)18/h1-7H,(H,19,20) |
| Standard InChIKey | BFRLAIBYEWAPDN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)OC(F)(F)F |
| PubChem Compound ID | 53211198 |
Source: Data compiled from Vulcan Chemical product information.
Applications in Research and Development
The unique structural features of 2-Fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid make it valuable for various applications in research and development, particularly in pharmaceutical science and medicinal chemistry.
Medicinal Chemistry Considerations
From a medicinal chemistry perspective, the incorporation of fluorine atoms and fluorinated groups offers several advantages in drug design:
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Enhanced metabolic stability: Fluorine substitution can block metabolically vulnerable sites, potentially extending the half-life of drug molecules
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Improved lipophilicity: The trifluoromethoxy group contributes to increased lipophilicity, which can enhance membrane permeability and cellular uptake
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Modulated acidity: The presence of fluorine adjacent to the carboxylic acid group can influence its acidity, potentially affecting binding interactions with target proteins
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Conformational control: Fluorine substitution can influence the preferred conformations of molecules, potentially optimizing their fit with receptor binding sites
These properties make 2-Fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid and similar compounds valuable tools in the development of pharmaceuticals with improved efficacy and pharmacokinetic profiles.
Chemical Reactivity and Functionalization
The reactivity profile of 2-Fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid is primarily determined by its carboxylic acid group and aromatic system. Understanding these reactivity patterns is essential for utilizing this compound effectively in synthetic applications.
Carboxylic Acid Transformations
The carboxylic acid functionality in 2-Fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid can undergo various transformations that are common to carboxylic acids in general:
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Esterification: Reaction with alcohols to form esters
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Amidation: Conversion to amides through reaction with amines
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Reduction: Reduction to alcohols or aldehydes using appropriate reducing agents
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Activation: Formation of acyl halides or anhydrides as activated intermediates for further transformations
These transformations allow for the incorporation of the fluorinated biphenyl moiety into more complex structures with potentially enhanced biological activities.
| Specification | Typical Value |
|---|---|
| Purity | >95% (typically for research grade) |
| Form | Solid |
| Primary Use | Research purposes |
| Restrictions | For research use only. Not for human or veterinary use. |
Source: Data compiled from available supplier information.
Comparison with Related Fluorinated Compounds
To better understand the potential utility of 2-Fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid, it is instructive to compare it with structurally related fluorinated benzoic acids that have documented applications.
Table 4: Comparison of 2-Fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight | Notable Features | Applications |
|---|---|---|---|---|---|
| 2-Fluoro-5-(4-trifluoro-methoxyphenyl)benzoic acid | 1178497-48-7 | C14H8F4O3 | 300.2 g/mol | Trifluoromethoxy group on biphenyl backbone | Building block in pharmaceutical research |
| 2-Fluoro-4-(trifluoromethyl)benzoic acid | 115029-24-8 | C8H4F4O2 | 208.11 g/mol | Trifluoromethyl group at para position | Precursor for APIs with improved agonistic receptors activity |
| 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid | 1323955-61-8 | C9H6F4O2 | 222.14 g/mol | Methyl and trifluoromethyl substituents | Research applications |
Sources: Data compiled from available product information .
This comparison highlights the structural diversity within fluorinated benzoic acids and the potential for these compounds to serve various specialized applications in research and development.
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